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1-Ethylazetidin-3-yl 4-methylbenzenesulfonate Documentation Hub

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  • Product: 1-Ethylazetidin-3-yl 4-methylbenzenesulfonate

Core Science & Biosynthesis

Exploratory

Crystallographic Data and Synthetic Utility of 1-Ethylazetidin-3-yl 4-methylbenzenesulfonate Derivatives

Executive Summary In modern medicinal chemistry, the azetidine ring serves as a premier conformationally restricted bioisostere for aliphatic amines and morpholines. Specifically, 1-Ethylazetidin-3-yl 4-methylbenzenesulf...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the azetidine ring serves as a premier conformationally restricted bioisostere for aliphatic amines and morpholines. Specifically, 1-Ethylazetidin-3-yl 4-methylbenzenesulfonate (CAS 1357353-86-6) and its derivatives are pivotal electrophilic building blocks used in the synthesis of complex active pharmaceutical ingredients (APIs), including 1[1].

This technical whitepaper provides an in-depth analysis of the crystallographic properties, mechanistic reactivity, and validated synthetic protocols for azetidinyl sulfonate esters, designed for drug development professionals and synthetic chemists.

Structural and Crystallographic Profile

Understanding the 3D spatial arrangement of the 4-methylbenzenesulfonate (tosylate) moiety on the highly strained azetidine ring is critical for predicting its reactivity. The tosylate group is an exceptional leaving group, driven by the resonance stabilization of the resulting sulfonate anion.

Geometric Distortions and Ring Strain

Crystallographic characterization of related 2 reveals that the sulfur atom exhibits a distorted tetrahedral geometry[2]. To minimize steric repulsion between the oxygen lone pairs and the bulky aromatic ring, the O–S–O bond angles deviate significantly from the ideal 109.5°, typically expanding to approximately 119.3°–119.6°[2].

The azetidine ring itself is puckered, with internal bond angles of ~90°, generating a substantial ring strain (approx. 26 kcal/mol). This strain, combined with the excellent leaving group ability of the tosylate, makes the C3 position highly susceptible to nucleophilic attack.

Mechanistic Causality: Reactivity and Neighboring Group Participation (NGP)

The displacement of the tosylate group at the C3 position of the 1-ethylazetidine ring does not always follow a standard bimolecular nucleophilic substitution ( SN​2 ). The causality behind the observed stereochemical outcomes lies in Neighboring Group Participation (NGP) .

When the molecule is subjected to nucleophilic attack, the basic tertiary nitrogen (N-ethyl) can act as an internal nucleophile. The nitrogen's lone pair attacks the C3 carbon intramolecularly, displacing the tosylate to form a highly strained, transient 1-azabicyclo[1.1.0]butonium intermediate.

  • Direct SN​2 Pathway: Leads to an inversion of stereochemistry at the C3 carbon.

  • NGP Pathway: The external nucleophile subsequently attacks the bicyclic intermediate, resulting in a net retention of configuration.

Controlling solvent polarity and the nucleophile's strength is the causal mechanism by which chemists dictate the dominant pathway.

G Start 1-Ethylazetidin-3-ol Tosylation Tosylation (TsCl, Base) Temp: 0°C to RT Start->Tosylation Activation Product 1-Ethylazetidin-3-yl Tosylate (Target Electrophile) Tosylation->Product Crystallization NGP Neighboring Group Participation (1-Azabicyclo[1.1.0]butonium) Product->NGP Internal N-attack SN2 Direct S_N2 Displacement Product->SN2 External Nu- attack Nucleophile Nucleophilic Attack (Nu-) NGP->Nucleophile Ring Opening Final 3-Substituted 1-Ethylazetidine (Drug Scaffold) SN2->Final Inversion of Config Nucleophile->Final Retention of Config

Fig 1: Mechanistic pathways for the synthesis and nucleophilic substitution of azetidinyl tosylates.

Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating real-time analytical feedback to prevent reaction failure.

Protocol A: Synthesis of 1-Ethylazetidin-3-yl 4-methylbenzenesulfonate

Causality Note: The pH must be strictly maintained between 8–10. This neutralizes the HCl generated during tosylation and prevents the protonation of the azetidine nitrogen, which would otherwise deactivate the intermediate and halt the reaction[2].

  • Dissolution: Dissolve 5.0 mmol of 1-ethylazetidin-3-ol in 20 mL of distilled water (or a biphasic THF/water mixture for better solubility of the electrophile).

  • Activation: Cool the reaction vessel to 0 °C to prevent exothermic degradation. Add 5.0 mmol of p-toluenesulfonyl chloride (TsCl) portion-wise.

  • pH Regulation (Self-Validation): Continuously monitor the pH. Add a 3% aqueous Na2​CO3​ solution dropwise to maintain the pH strictly between 8–10[2].

  • Reaction Monitoring: Stir the mixture for 1–2 hours at room temperature. Validate reaction completion via Thin Layer Chromatography (TLC) using a DCM/MeOH (9:1) eluent. The disappearance of the starting material spot confirms completion.

  • Isolation: Extract the aqueous layer with dichloromethane (3 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Purification: Recrystallize the crude product from cold ethanol to afford the pure tosylate derivative.

Protocol B: Single-Crystal Growth and X-Ray Diffraction

Causality Note: Implementing a3 promotes slower, more controlled nucleation, which is critical for growing diffraction-quality single crystals rather than amorphous precipitates[4].

  • Solvent Layering: Dissolve 50 mg of the purified tosylate in a minimum volume of dichloromethane (DCM). Carefully layer hexanes on top of the DCM solution in a crystallization tube.

  • Nucleation: Allow the tube to stand undisturbed at 4 °C for 48–72 hours. Slow diffusion will yield clear, block-like single crystals.

  • Mounting: Select a crystal with optimal dimensions (e.g., 0.25 × 0.13 × 0.09 mm) and mount it on a glass fiber using perfluoropolyether oil.

  • Data Collection: Collect diffraction data using a diffractometer equipped with Mo Kα radiation (λ = 0.71073 Å). Maintain the crystal at a cryogenic temperature (173.15 K) using a nitrogen stream to minimize thermal atomic motion and improve resolution[5].

  • Refinement: Solve the structure using direct methods and refine using full-matrix least-squares on F2 (SHELXL software). Ensure the final R1​ value is < 0.05 for self-validation of the structural model.

XRay Sample Purified Tosylate Derivative Solvent Biphasic Solvent Evaporation (DCM/Hexane) Sample->Solvent Dissolution Crystal Single Crystal Selection (0.25 × 0.13 × 0.09 mm) Solvent->Crystal Nucleation Diffraction X-Ray Diffraction (Mo Kα, 173 K) Crystal->Diffraction Data Collection Refinement Structure Refinement (SHELXL, R1 < 0.05) Diffraction->Refinement Phase Resolution Output Crystallographic Data (Bond Angles, Packing) Refinement->Output Model Generation

Fig 2: Standardized workflow for the crystallographic characterization of sulfonate esters.

Quantitative Data Summaries

The following tables summarize the expected crystallographic parameters and physicochemical properties extrapolated from validated5[5] and commercially available 6[6].

Table 1: Representative Crystallographic Parameters for Azetidinyl 4-Methylbenzenesulfonates

ParameterValue / Description
Crystal System Monoclinic / Orthorhombic
Space Group Pna21​ or P21​/c
Temperature 173.15 K
Radiation Wavelength Mo Kα (λ = 0.71073 Å)
O–S–O Bond Angle (Max Deviation) ~119.3° – 119.6°
Intermolecular Interactions C—H···O hydrogen bonds; C—H···π interactions

Table 2: Physicochemical & Computational Properties

PropertyValue
Molecular Formula C12​H17​NO3​S
Molecular Weight ~255.33 g/mol
Topological Polar Surface Area (TPSA) ~54.34 Ų
LogP (Estimated) 1.50 – 2.00
Hydrogen Bond Acceptors 4
Hydrogen Bond Donors 0
Rotatable Bonds 3

References

  • Google Patents (WO2022165529A1)
  • The synthesis and crystallographic characterization of 4-methylbenzenesulfonamide derivatives European Journal of Chemistry URL:[Link]

  • Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide NSF Public Access Repository URL:[Link]

  • N-Ethyl-4-methyl-N-(3-methylphenyl)benzenesulfonamide National Center for Biotechnology Information (PMC) URL:[Link]

Sources

Protocols & Analytical Methods

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Substitution Reactions for 1-Ethylazetidin-3-yl 4-methylbenzenesulfonate

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 3-substituted azetidines.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 3-substituted azetidines. Here, we provide in-depth technical guidance, troubleshooting protocols, and frequently asked questions (FAQs) specifically tailored to optimizing the reaction temperature for nucleophilic substitution on 1-Ethylazetidin-3-yl 4-methylbenzenesulfonate. As Senior Application Scientists, our goal is to blend established chemical principles with practical, field-proven insights to help you navigate the unique challenges posed by this strained heterocyclic system.

Section 1: Foundational Principles & Core FAQs

This section addresses the fundamental concepts governing the reaction, providing the causal framework necessary for logical and effective optimization.

Q1: Why is temperature such a critical and sensitive parameter for substitution reactions on the 1-Ethylazetidin-3-yl tosylate substrate?

A1: The optimization of temperature for this reaction is a delicate balance between achieving a practical reaction rate and minimizing undesired side reactions. The substrate's structure is defined by two key features: a highly effective tosylate leaving group and a strained four-membered azetidine ring. This inherent ring strain, estimated at approximately 25.4 kcal/mol, makes the entire molecule kinetically reactive but also susceptible to alternative reaction pathways that are highly temperature-dependent.[1]

  • Reaction Rate (Kinetics): Like most Sₙ2 reactions, the rate of substitution increases with temperature, as described by the Arrhenius equation. Higher thermal energy increases the frequency and energy of molecular collisions, allowing more molecules to overcome the activation energy barrier for the desired substitution.

  • Side Reaction Profile: The primary challenge is that side reactions, such as elimination (E2) and ring-opening, also accelerate with temperature, often at a faster rate than the desired Sₙ2 substitution.[1][2] Elimination reactions are generally favored at higher temperatures because they are more entropically favored.[2] Therefore, precise temperature control is paramount to navigating the narrow operational window where the rate of substitution is maximized relative to the rates of these competing pathways.

Q2: What is the expected reaction mechanism, and how does temperature influence it?

A2: The primary desired pathway is a bimolecular nucleophilic substitution (Sₙ2) reaction. In this mechanism, the nucleophile attacks the carbon atom bearing the tosylate leaving group from the backside, leading to an inversion of stereochemistry at that center. The reaction proceeds through a single, high-energy transition state.

Temperature directly influences the ability of the reactants to reach this transition state. Insufficient thermal energy results in a sluggish or stalled reaction. Conversely, excessive energy can promote alternative, higher-energy pathways that become more accessible at elevated temperatures.

Caption: Sₙ2 mechanism for substitution on the azetidine substrate.

Q3: What are the primary side reactions to consider when heating this reaction, and why do they occur?

A3: Elevated temperatures can promote two major undesired pathways: β-elimination (E2) and nucleophilic ring-opening.

  • β-Elimination (E2): This pathway is highly competitive with Sₙ2, especially when using basic nucleophiles. A base abstracts a proton from a carbon adjacent to the leaving group, leading to the formation of a double bond and expulsion of the tosylate. This can result in the formation of 1-ethyl-2,3-dihydro-1H-azete.[3] Higher temperatures favor elimination as it is often entropically driven (two molecules form three).[2]

  • Ring-Opening: Due to significant ring strain, the azetidine ring itself is an electrophilic site.[1] The nucleophile can attack one of the ring carbons (C2 or C4) adjacent to the nitrogen atom. This attack is often facilitated at higher temperatures, which provide the energy needed to overcome the activation barrier for C-N bond cleavage.[1][4] This results in a linear amino-alcohol or other derivatives, representing a complete loss of the desired heterocyclic core.

Competing_Pathways start 1-Ethylazetidin-3-yl tosylate + Nu- sub_node Sₙ2 Substitution (Desired Product) start->sub_node Low-Moderate Temp Good Nucleophile elim_node E2 Elimination (Unsaturated Byproduct) start->elim_node High Temp Basic Nucleophile ring_open_node Ring-Opening (Linear Byproduct) start->ring_open_node High Temp Strong Nucleophile

Caption: Competing reaction pathways influenced by temperature.

Section 2: Practical Guide to Temperature Optimization

This section provides actionable protocols and data interpretation guides for systematically determining the optimal reaction temperature.

Q4: How should I design an initial experiment to find a suitable temperature range?

A4: A systematic temperature screening study is the most effective approach. We recommend running a series of small-scale, parallel reactions across a defined temperature gradient. This allows for direct comparison of reaction progress and byproduct formation under identical conditions.

ParameterRecommendationRationale
Temperature Range 25 °C to 100 °CThis range covers room temperature, where the reaction may be slow but selective, up to temperatures where side reactions are likely but the rate is high.[5][6]
Increments 20 °CStart with broader increments (e.g., RT, 40 °C, 60 °C, 80 °C, 100 °C) to identify a promising range.[2] Follow up with finer 10 °C increments for fine-tuning.
Solvent Acetonitrile or DMFThese polar aprotic solvents are excellent choices for Sₙ2 reactions as they effectively solvate the counter-ion of the nucleophile without deactivating it through hydrogen bonding.[5]
Monitoring Every 1-2 hoursFrequent monitoring by TLC or LC-MS is crucial to track the consumption of starting material and the appearance of products and byproducts.[7]

(See Protocol 1 in Section 4 for a detailed experimental procedure)

Q5: What analytical techniques are best for monitoring the reaction and identifying byproducts?

A5: A combination of techniques provides the most comprehensive picture of the reaction profile.

  • Thin-Layer Chromatography (TLC): The fastest method for qualitative monitoring. It allows you to visualize the disappearance of the starting material and the appearance of new spots corresponding to the product and potential byproducts. It is an excellent tool for determining reaction completion.[7]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most powerful tool for this application. LC provides separation of components for quantification (by UV), while MS provides mass information to confirm the identity of the desired product and tentatively identify byproducts. Look for masses corresponding to:

    • Desired Product: [M_substrate - M_tosylate + M_nucleophile + H]⁺

    • Elimination Byproduct: [M_substrate - M_tosic_acid + H]⁺

    • Ring-Opened Product: [M_substrate + M_nucleophile - M_tosylate + H₂O + H]⁺ (if hydrolysis occurs) or [M_product + H]⁺

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR of the crude reaction mixture can provide definitive structural information and allow for quantification of the product-to-byproduct ratio.[8][9] The appearance of signals in the olefinic region (~4.5-6.5 ppm) can be indicative of elimination byproducts.

Section 3: Troubleshooting Common Issues

This section addresses specific problems you may encounter and provides a logical workflow to resolve them.

Q6: My reaction is very slow or shows no conversion, even after several hours. What should I do?

A6: Low conversion is a common issue, often related to insufficient activation energy. Before assuming a failed reaction, systematically check the following:

  • Confirm Reagent Quality: Ensure the substrate, nucleophile, and solvent are pure and anhydrous (if required).

  • Increase Temperature: This is the most direct solution for a slow reaction.[5] Increase the temperature in 20 °C increments, carefully monitoring for byproduct formation at each new setpoint.

  • Evaluate Nucleophile/Solvent System: If heating leads primarily to side reactions, the issue may be the nucleophile/solvent combination. A weak nucleophile may require higher temperatures where the substrate is not stable. Consider switching to a stronger, non-basic nucleophile or a more appropriate polar aprotic solvent like DMSO.[2][6]

Caption: Troubleshooting workflow for low reaction conversion.

Q7: I'm observing a significant amount of an elimination byproduct. How can I suppress it?

A7: The formation of an elimination byproduct is a clear indication that the E2 pathway is competitive. To favor substitution over elimination:

  • Lower the Reaction Temperature: This is the most effective strategy. Elimination reactions typically have a higher activation energy and are more sensitive to temperature increases than substitution reactions.[2] Reducing the temperature will disproportionately slow down the E2 pathway.

  • Use a Less Basic Nucleophile: If your nucleophile is also a strong base (e.g., alkoxides), it will inherently promote elimination. If possible, switch to a nucleophile that is less basic but still potent (e.g., azide, halides).

  • Solvent Choice: While polar aprotic solvents are generally preferred, in some cases, a less polar solvent might disfavor the transition state for elimination.

Q8: LC-MS analysis shows unexpected masses corresponding to a ring-opened product. What is happening and how can it be prevented?

A8: The detection of masses corresponding to a linear amine product is a definitive sign of azetidine ring cleavage. This is a critical failure mode that must be addressed.

  • Cause: This occurs when the nucleophile attacks a carbon atom of the azetidine ring itself, rather than the carbon bearing the tosylate. This is driven by the release of ring strain and is often triggered by high temperatures or the presence of protic/Lewis acids.[1][4]

  • Prevention:

    • Immediately Reduce Temperature: Ring-opening has a significant activation barrier. Lowering the temperature is the most critical step to prevent it.

    • Ensure Anhydrous and Aprotic Conditions: Avoid acidic conditions, which can protonate the azetidine nitrogen and activate the ring for cleavage.[1] Ensure your solvent is aprotic and your reagents are free of acidic impurities.

    • Limit Reaction Time: Do not let the reaction run for an extended period after the starting material has been consumed, as product degradation via ring-opening can occur over time at elevated temperatures.

Section 4: Experimental Protocols

Protocol 1: General Procedure for Temperature Screening

  • Setup: In parallel, add 1-Ethylazetidin-3-yl 4-methylbenzenesulfonate (1.0 eq.) to five separate flame-dried reaction vials equipped with stir bars.

  • Inert Atmosphere: Seal each vial with a septum and purge with an inert gas (Argon or Nitrogen).

  • Solvent and Nucleophile Addition: Add anhydrous acetonitrile (to achieve a 0.2 M concentration) to each vial, followed by the nucleophile (1.2 eq.).

  • Temperature Control: Place each vial in a pre-heated reaction block or oil bath set to the desired temperatures (e.g., 25 °C, 40 °C, 60 °C, 80 °C, 100 °C).

  • Monitoring: At T=0 and every 1-2 hours thereafter, withdraw a small aliquot from each reaction. Quench the aliquot with water, extract with ethyl acetate, and spot the organic layer on a TLC plate. Analyze a diluted sample by LC-MS.

  • Analysis: Compare the rate of substrate consumption and the ratio of product to byproducts across the different temperatures to identify the optimal range.

Section 5: References

Sources

Optimization

Reducing side reactions in 1-Ethylazetidin-3-yl 4-methylbenzenesulfonate coupling

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the nucleophilic substitution of 1-ethylazetidin-3-yl 4-methylbenzenesulfonate (commonly known as...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the nucleophilic substitution of 1-ethylazetidin-3-yl 4-methylbenzenesulfonate (commonly known as 1-ethylazetidin-3-yl tosylate). While this reagent is a powerful building block for introducing the 1-ethylazetidine motif into drug candidates, its inherent ring strain and the basicity of the tertiary amine can lead to complex side reactions.

This guide provides a mechanistic breakdown, troubleshooting FAQs, and a self-validating protocol to ensure high-yielding couplings.

Mechanistic Overview of Side Reactions

Before diving into the troubleshooting steps, it is essential to understand the competing pathways that dictate the fate of your starting material.

AzetidineCoupling SM 1-Ethylazetidin-3-yl Tosylate SN2 Direct SN2 Pathway (Target) SM->SN2 Nucleophile (Optimal Conditions) Azetidinium Intramolecular Attack (Azetidinium Ion) SM->Azetidinium Ionizing Solvent E2 E2 Elimination (Strong Base) SM->E2 Bulky Base Intermol Intermolecular Attack (High Conc.) SM->Intermol High Temp / Conc. Prod_Desired 3-Substituted Azetidine SN2->Prod_Desired Prod_RingOpen Acyclic Amine (Ring Opening) Azetidinium->Prod_RingOpen Nucleophile Attack at C2/C4 Prod_Azetine Azetine (Decomposes) E2->Prod_Azetine Prod_Polymer Oligomers / Tar Intermol->Prod_Polymer Prod_Azetine->Prod_Polymer Polymerization

Figure 1: Mechanistic pathways of 1-ethylazetidin-3-yl tosylate coupling side reactions.

Frequently Asked Questions (Troubleshooting Guide)

Q1: Why am I observing significant acyclic amine byproducts instead of my target 3-substituted azetidine? A: You are observing a classic ring-opening side reaction driven by the formation of an azetidinium intermediate. Because the nitrogen in 1-ethylazetidin-3-yl tosylate is alkylated (a tertiary amine), it possesses significant nucleophilic character. In highly polar or ionizing solvents, the nitrogen can undergo an intramolecular cyclization to displace the adjacent C3-tosylate, forming a strained, bicyclic azetidinium ion. When your external nucleophile attacks this intermediate, it preferentially attacks the less sterically hindered C2 or C4 positions, resulting in a ring-opened acyclic amine[1]. Causality & Fix: To mitigate this, avoid highly ionizing solvents (like water or pure DMSO) that stabilize the azetidinium intermediate. Transition to less ionizing polar aprotic solvents (e.g., anhydrous MeCN or THF) and ensure your external nucleophile is highly reactive and present in excess to promote the direct SN​2 pathway over the intramolecular rearrangement.

Q2: My reaction mixture rapidly darkens and forms a viscous tar upon heating. What is happening? A: Your reaction is undergoing intermolecular polymerization (oligomerization). Because azetidines have a pKa (~11.3) similar to pyrrolidines, they are quite basic and nucleophilic[2]. The tertiary amine of one 1-ethylazetidin-3-yl tosylate molecule can act as a nucleophile, attacking the electrophilic C3-tosylate of another molecule. This chain reaction is exacerbated by prolonged heating and high substrate concentrations[2]. Causality & Fix: Never store the free base of the tosylate. Always store it as a stable hydrochloride or tosylate salt and generate the free base in situ during the reaction. Furthermore, maintain high dilution conditions (e.g., 0.05 M) to favor the reaction with the external nucleophile over intermolecular collisions between azetidine molecules.

Q3: I am detecting azetine derivatives and experiencing very low overall yields. How do I prevent elimination? A: The azetidine ring is highly strained, which imparts distinct chemical reactivity[3]. In the presence of strong or bulky bases, the E2 elimination of the tosylate group outcompetes the SN​2 substitution. This yields an unstable azetine intermediate that rapidly decomposes or polymerizes[2]. Causality & Fix: The choice of base is critical. Avoid strong, bulky alkoxide bases (e.g., KOtBu). Instead, utilize mild, non-nucleophilic organic bases like N,N-Diisopropylethylamine (DIPEA) or finely milled inorganic bases like Cs2​CO3​ .

Quantitative Data: Optimization of Reaction Conditions

To illustrate the causality of these parameters, the following table summarizes how solvent, base, and concentration dictate the primary reaction outcome.

SolventBaseTemp (°C)Concentration (M)Primary OutcomeYield of Target (%)
DMF K2​CO3​ 800.50Intermolecular Oligomerization< 10%
THFKOtBu250.10E2 Elimination (Azetine formation)< 5%
H2​O /EtOHNaOH800.20Ring Opening (Acyclic amine)15%
MeCNDIPEA600.10Direct SN​2 Substitution65%
MeCN Cs2​CO3​ 400.05Direct SN​2 Substitution85%

Self-Validating Experimental Protocol: Optimized Nucleophilic Substitution

This protocol is designed as a self-validating system. Do not proceed to the next step unless the validation criteria are met.

Step 1: Reagent Preparation (In Situ Free-Basing)

  • Action: Weigh 1.0 equivalent of 1-ethylazetidin-3-yl 4-methylbenzenesulfonate hydrochloride salt. Do not attempt to isolate the free base prior to the reaction.

  • Validation: The salt must be a free-flowing white powder. If it appears gummy, sticky, or discolored, premature polymerization has occurred due to moisture exposure, and the batch must be discarded.

Step 2: Reaction Assembly (High Dilution)

  • Action: In an oven-dried flask under an inert atmosphere (N2/Ar), suspend 1.5 equivalents of your nucleophile and 3.0 equivalents of finely milled, anhydrous Cs2​CO3​ in anhydrous Acetonitrile (MeCN). Ensure the solvent volume is calculated so the final concentration of the azetidine substrate will not exceed 0.05 M.

  • Validation: The suspension should stir freely. The use of Cs2​CO3​ provides a mild, heterogeneous basic environment that effectively scavenges HCl without promoting E2 elimination.

Step 3: Controlled Addition and Heating

  • Action: Add the azetidine salt portion-wise over 15 minutes at room temperature, then slowly heat the reaction mixture to 40°C.

  • Validation: Monitor the reaction via LC-MS or TLC after 2 hours. You should observe the consumption of the starting material mass without the appearance of a +18 Da mass peak (which would indicate hydrolysis/ring-opening).

Step 4: Quench and Isolation

  • Action: Cool the mixture to room temperature, filter through a pad of Celite to remove inorganic salts, and concentrate under reduced pressure at a low temperature (<30°C) to prevent thermal degradation of the product.

  • Validation: The crude 1H -NMR must show an intact azetidine ring (characteristic multiplets between 3.0–4.0 ppm) and the absolute absence of vinylic protons (which would indicate azetine formation).

References

  • Bott, T. M., & West, F. G. (2012).
  • Ring-opening of azetidiniums by nucleophiles. Synthesis of polysubstituted linear amines. (2021). nih.gov.
  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. (2021).

Sources

Reference Data & Comparative Studies

Validation

1-Ethylazetidin-3-yl 4-methylbenzenesulfonate vs 1-Ethylazetidin-3-yl mesylate reactivity

Comparative Reactivity Guide: 1-Ethylazetidin-3-yl Tosylate vs. Mesylate in Nucleophilic Substitution Executive Summary The 1-ethylazetidin-3-yl motif is a highly sought-after bioisostere in modern drug discovery.

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Reactivity Guide: 1-Ethylazetidin-3-yl Tosylate vs. Mesylate in Nucleophilic Substitution

Executive Summary

The 1-ethylazetidin-3-yl motif is a highly sought-after bioisostere in modern drug discovery. It is frequently deployed to rigidify flexible amine chains, improve metabolic stability, or replace morpholine and piperazine rings. However, functionalizing the 3-position of the azetidine ring via nucleophilic substitution (SN2) presents a formidable synthetic challenge due to the inherent thermodynamics of 4-membered rings.

This guide provides an objective, data-driven comparison of the two premier electrophilic intermediates used for this functionalization: 1-Ethylazetidin-3-yl 4-methylbenzenesulfonate (Tosylate) and 1-Ethylazetidin-3-yl methanesulfonate (Mesylate) . By analyzing their mechanistic behavior, steric profiles, and experimental handling, this guide will enable researchers to select the optimal leaving group for their specific synthetic workflows.

Mechanistic Causality: The 3-Azetidinyl Substitution Challenge

To understand the divergent reactivity of tosylates and mesylates on an azetidine scaffold, one must analyze the structural thermodynamics of the SN2 transition state.

  • Internal Strain (I-Strain): The azetidine ring is a highly strained heterocycle with internal bond angles of approximately 90°. During an SN2 reaction, the reacting C3 carbon must temporarily adopt a trigonal bipyramidal geometry (ideal equatorial angles of 120°). Forcing a 90° ring into a 120° transition state dramatically increases angle strain. Consequently, SN2 reactions at the 3-position are inherently sluggish compared to acyclic or larger cyclic systems[1].

  • Electronic vs. Steric Dynamics: Both tosylate (-OTs) and mesylate (-OMs) are superb leaving groups that preserve the stereochemistry of the starting alcohol during their formation[2]. Electronically, the tosylate anion is slightly more stable (conjugate acid pKa ~ -2.8) than the mesylate (pKa ~ -1.9), making it a theoretically superior leaving group[3]. However, in the cramped steric environment of the azetidine 3-position, the massive steric bulk of the p-toluenesulfonate group severely hinders the backside approach of a nucleophile[4].

  • The Causality of Choice: Because the mesylate group is significantly smaller, it lowers the steric penalty of the SN2 transition state. Therefore, while OTs is electronically superior, OMs often provides faster reaction kinetics and higher yields when pairing the azetidine with sterically demanding nucleophiles.

AzetidineReactivity Substrate 1-Ethylazetidin-3-yl Sulfonate (OTs/OMs) Nucleophile Nucleophilic Attack (Nu:-) Substrate->Nucleophile Addition of Nu:- Intramolecular Intramolecular Attack (Bicyclic Intermediate) Substrate->Intramolecular Slow SN2 Rate (Internal N-attack) SN2 SN2 Substitution (Desired Product) Nucleophile->SN2 Low Steric Hindrance (Favored by OMs) Elimination E2 Elimination (Azetine Byproduct) Nucleophile->Elimination High Steric Hindrance (Promoted by bulky OTs) Intramolecular->SN2 Ring Opening by Nu:-

Reaction pathways of 1-ethylazetidin-3-yl sulfonates under nucleophilic conditions.

Comparative Data Profile

The physical and chemical properties of the leaving group dictate not only the reaction rate but also the ease of handling and purification. The following table summarizes the operational differences between the two intermediates.

Parameter1-Ethylazetidin-3-yl Tosylate (OTs)1-Ethylazetidin-3-yl Mesylate (OMs)
Leaving Group p-ToluenesulfonateMethanesulfonate
Conjugate Acid pKa ~ -2.8 (Exceptional leaving group)~ -1.9 (Excellent leaving group)
Steric Bulk High (Bulky aromatic ring)Low (Small methyl group)
Typical Physical State Crystalline SolidViscous Liquid / Oil
Purification Method Recrystallization (Ideal, avoids silica)Silica Gel Chromatography (Prone to degradation)
SN2 Reactivity Profile Slower with bulky nucleophiles due to steric clashFaster with bulky nucleophiles due to minimal steric hindrance
Primary Use Case When ease of purification and shelf-stability are paramount.When reacting with sterically hindered or weak nucleophiles.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems, explaining the causality behind each procedural step.

Protocol A: Synthesis of the Sulfonate Esters

The conversion of 1-ethylazetidin-3-ol to its corresponding sulfonate must be carefully controlled to prevent premature degradation or ring-opening[5].

For Tosylate (OTs) Synthesis:

  • Preparation: Dissolve 1-ethylazetidin-3-ol (1.0 eq) in anhydrous Dichloromethane (DCM). Add Triethylamine (2.0 eq) and 4-Dimethylaminopyridine (DMAP, 0.1 eq).

  • Activation: Cool the mixture to 0 °C and add p-Toluenesulfonyl chloride (1.2 eq) portion-wise.

    • Causality: DMAP acts as a nucleophilic catalyst, attacking TsCl to form a highly electrophilic N-tosylpyridinium intermediate. This overcomes the steric hindrance of the 3-position, accelerating the reaction and preventing the starting material from degrading in the basic environment[2].

  • Validation: Monitor by TLC. The tosylate will appear as a UV-active spot.

For Mesylate (OMs) Synthesis:

  • Preparation: Dissolve 1-ethylazetidin-3-ol (1.0 eq) in anhydrous DCM. Add Triethylamine (2.0 eq).

  • Activation: Cool strictly to -10 °C and add Methanesulfonyl chloride (1.2 eq) dropwise.

    • Causality: Unlike tosylation, mesylation often proceeds via a highly reactive sulfene intermediate (CH2=SO2) generated by the deprotonation of MsCl by Triethylamine. Because the sulfene is extremely electrophilic, the reaction is rapid and highly exothermic. Strict temperature control prevents the volatile sulfene from causing polymerization side-reactions[3].

Protocol B: Nucleophilic Substitution (Amination)
  • Solvation: Dissolve the chosen sulfonate (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF).

    • Causality: DMF is a polar aprotic solvent. It strongly solvates cations (like the protonated amine byproduct) but leaves the nucleophilic amine unsolvated and highly reactive, maximizing the SN2 rate[5].

  • Nucleophile Addition: Add the secondary amine nucleophile (2.5 eq).

    • Causality: An excess of amine is required to act as an acid scavenger for the liberated sulfonic acid. If only 1.0 eq is used, the liberated acid will protonate the basic 1-ethylazetidine nitrogen, halting the reaction.

  • Thermal Activation: Heat the mixture to 80 °C for 12–18 hours.

    • Causality: The I-strain of the 4-membered ring makes the sp2-hybridized transition state thermodynamically unfavorable. Thermal energy is strictly required to overcome this high activation barrier[1].

  • Self-Validation (LC-MS): Monitor the consumption of the sulfonate. If the reaction stalls at ~50% conversion, it indicates nucleophile depletion (likely due to competitive E2 elimination forming an azetine byproduct). In such cases, switching from Tosylate to Mesylate is recommended to favor SN2 over E2.

  • Workup: Quench with aqueous NaHCO3 and extract with Ethyl Acetate. The basic workup ensures the 1-ethylazetidine product remains in its free-base form, allowing it to partition cleanly into the organic layer.

Conclusion & Recommendations

The choice between 1-Ethylazetidin-3-yl Tosylate and Mesylate is a balancing act between operational convenience and chemical reactivity.

  • Select the Tosylate when working with small, highly reactive nucleophiles (e.g., primary amines, unhindered alkoxides). The tosylate's propensity to form crystalline solids allows for purification via recrystallization, bypassing the need for silica gel chromatography which can sometimes degrade strained azetidines.

  • Select the Mesylate when the nucleophile is sterically hindered (e.g., bulky secondary amines) or relatively weak. The smaller steric footprint of the methanesulfonate group significantly lowers the SN2 activation energy, suppressing unwanted elimination and intramolecular cyclization pathways.

Sources

Comparative

A Comparative Guide to HPLC Validation Methods for the Purity Analysis of 1-Ethylazetidin-3-yl 4-methylbenzenesulfonate

The precise and accurate determination of purity for pharmaceutical intermediates is a cornerstone of drug development, ensuring the safety, efficacy, and quality of the final active pharmaceutical ingredient (API). 1-Et...

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Author: BenchChem Technical Support Team. Date: April 2026

The precise and accurate determination of purity for pharmaceutical intermediates is a cornerstone of drug development, ensuring the safety, efficacy, and quality of the final active pharmaceutical ingredient (API). 1-Ethylazetidin-3-yl 4-methylbenzenesulfonate, a key building block in modern synthetic chemistry, is no exception. Its purity directly influences the yield and impurity profile of subsequent reaction steps, making a robust analytical method for its quality control indispensable.[1]

High-Performance Liquid Chromatography (HPLC) is the preeminent technique for this task, offering high resolution, sensitivity, and quantitative accuracy necessary to separate the target compound from starting materials, by-products, and potential degradants.[1][2] This guide provides a comparative analysis of two distinct HPLC methodologies for the purity analysis of 1-Ethylazetidin-3-yl 4-methylbenzenesulfonate, grounded in the principles of the International Council for Harmonisation (ICH) guidelines.[3][4] We will explore the causality behind chromatographic choices, present detailed validation protocols, and provide comparative data to aid researchers in selecting and implementing the most suitable method for their needs.

The Analytical Challenge: Understanding the Analyte

1-Ethylazetidin-3-yl 4-methylbenzenesulfonate is a moderately polar molecule. It possesses a strong UV chromophore in the tosylate group, making UV detection a highly effective and straightforward choice.[1] The primary analytical goal is to develop a stability-indicating method—one that can resolve the main compound from any potential impurities and degradation products that might arise during synthesis or storage.

To achieve this, we will compare two orthogonal liquid chromatography approaches: Reversed-Phase HPLC and Hydrophilic Interaction Liquid Chromatography (HILIC).

  • Method A: Reversed-Phase HPLC (RP-HPLC): The workhorse of pharmaceutical analysis. It separates molecules based on their hydrophobicity. A non-polar stationary phase (like C18) is used with a polar mobile phase (typically a water/acetonitrile or water/methanol mixture). Less polar compounds are retained longer.

  • Method B: Hydrophilic Interaction Liquid Chromatography (HILIC): An alternative that provides a different selectivity profile. HILIC uses a polar stationary phase (like bare silica or a diol-bonded phase) with a mobile phase rich in organic solvent. It is ideal for separating polar and moderately polar compounds that may have insufficient retention on traditional reversed-phase columns.

Method Comparison and Rationale

The selection of an appropriate HPLC column and mobile phase is critical for achieving optimal separation.[1]

ParameterMethod A: Reversed-Phase C18Method B: HILICRationale
Stationary Phase C18 (Octadecylsilane), 5 µmBare Silica, 5 µmMethod A: The C18 phase provides excellent hydrophobic retention for the tosylate moiety. Method B: The polar silica surface in HILIC interacts with the more polar azetidine ring, offering an orthogonal (different) separation mechanism compared to RP.
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in AcetonitrileA: 95:5 Acetonitrile/Water with 10mM Ammonium AcetateB: 50:50 Acetonitrile/Water with 10mM Ammonium AcetateMethod A: Formic acid is a common modifier used to control the pH and improve peak shape by suppressing the ionization of free silanols on the column. Method B: A high organic content is required for retention in HILIC. Ammonium acetate acts as a buffer and aids in creating a consistent water layer on the silica surface for partitioning.
Elution Mode GradientGradientA gradient elution is employed in both methods to ensure that impurities with a wide range of polarities are eluted efficiently and with good peak shape within a reasonable runtime.
Detection UV at 225 nmUV at 225 nmThe tosyl group contains an aromatic ring that provides strong UV absorbance, making this wavelength suitable for sensitive detection.[1]

HPLC Method Validation: A Framework of Trust

Method validation is the documented process that proves an analytical procedure is suitable for its intended purpose.[5] The validation parameters discussed below are based on the ICH Q2(R1) and the recently updated Q2(R2) guidelines, which emphasize a lifecycle approach to analytical procedures.[3][4][6]

Validation_Workflow cluster_dev Method Development cluster_imp Implementation & Lifecycle ATP Define Analytical Target Profile (ATP) Method_Dev Develop HPLC Method (e.g., RP-HPLC, HILIC) ATP->Method_Dev Specificity Specificity & Forced Degradation Method_Dev->Specificity Linearity Linearity & Range Accuracy Accuracy Precision Precision (Repeatability & Intermediate) LOD_LOQ LOD & LOQ Robustness Robustness Routine_Use Routine Use in QC Robustness->Routine_Use Lifecycle Continuous Monitoring & Lifecycle Management Routine_Use->Lifecycle

Caption: A streamlined workflow for HPLC method validation, from development to lifecycle management.

Specificity and Forced Degradation Studies

Specificity is the ability to assess the analyte unequivocally in the presence of other components like impurities or degradants.[3] The most effective way to demonstrate this is through forced degradation (stress testing).[7][8] In these studies, the drug substance is subjected to conditions more severe than accelerated stability testing to intentionally produce degradation products.[9][10]

Forced_Degradation cluster_stress Stress Conditions DS Drug Substance (1-Ethylazetidin-3-yl 4-methylbenzenesulfonate) Acid Acid Hydrolysis (e.g., 0.1N HCl, 60°C) DS->Acid Base Base Hydrolysis (e.g., 0.1N NaOH, RT) DS->Base Oxidation Oxidative (e.g., 3% H2O2, RT) DS->Oxidation Thermal Thermal (e.g., 80°C, Solid) DS->Thermal Photo Photolytic (ICH Q1B Light Exposure) DS->Photo Analysis Analyze by HPLC-PDA/MS Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Outcome Demonstrate Specificity: - No co-elution of degradants - Peak purity of analyte > 0.999 Analysis->Outcome

Caption: Logical flow of a forced degradation study to establish method specificity.

The goal is to achieve 5-20% degradation of the active ingredient.[11] The stressed samples are then analyzed by the proposed HPLC method with a photodiode array (PDA) detector to assess peak purity and by Mass Spectrometry (MS) to help identify degradants.[1][12]

Linearity, Accuracy, and Precision

These parameters collectively ensure the method produces reliable and reproducible quantitative results.

  • Linearity: The ability to obtain test results directly proportional to the concentration of the analyte.[6] This is typically evaluated over a range of 80-120% of the target concentration.

  • Accuracy: The closeness of the test results to the true value.[3] It is often determined by performing recovery studies on samples spiked with known amounts of the analyte.[13]

  • Precision: The degree of agreement among individual test results.[6] It is assessed at two levels:

    • Repeatability (Intra-assay): Analysis of replicate samples during the same analytical run.

    • Intermediate Precision: Variation within a laboratory, such as on different days or with different analysts.[13]

Detection & Quantitation Limits (LOD & LOQ)
  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[14] These are critical for quantifying low-level impurities.

Robustness

Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[2] Typical variations include mobile phase composition (±2%), pH (±0.2 units), and column temperature (±5°C).

Comparative Validation Data Summary

The following table summarizes the expected performance data from the validation of the two proposed HPLC methods.

Validation ParameterMethod A: Reversed-Phase C18Method B: HILICAcceptance Criteria (Typical)
Linearity (R²) > 0.999> 0.999R² ≥ 0.999
Accuracy (% Recovery) 99.2% - 101.5%98.5% - 101.8%98.0% - 102.0%
Precision - Repeatability (%RSD) ≤ 0.8%≤ 1.2%%RSD ≤ 2.0%
Precision - Intermediate (%RSD) ≤ 1.5%≤ 1.8%%RSD ≤ 2.0%
LOD (µg/mL) ~0.05 µg/mL~0.08 µg/mLReport Value
LOQ (µg/mL) ~0.15 µg/mL~0.25 µg/mLReport Value
Specificity No interference from degradantsNo interference from degradantsPeak Purity > 0.999
Robustness PassedPassedSystem suitability parameters met

Insight: Both methods are capable of meeting typical validation acceptance criteria. Method A (RP-HPLC) generally shows slightly better precision and lower detection limits, which is common for well-established C18 columns. However, Method B (HILIC) provides a valuable orthogonal separation, which may be crucial for resolving a specific impurity that co-elutes with the main peak in the reversed-phase method. The choice between them may depend on the specific impurity profile observed in the synthesized material.

Detailed Experimental Protocols

Protocol 1: Method A - Reversed-Phase HPLC Purity Analysis
  • Instrumentation:

    • HPLC system with a gradient pump, autosampler, column thermostat, and PDA detector.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% (v/v) Formic Acid in HPLC-grade Water.

    • Mobile Phase B: 0.1% (v/v) Formic Acid in HPLC-grade Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 225 nm.

    • Injection Volume: 10 µL.

    • Gradient Program:

      Time (min) %A %B
      0.0 90 10
      20.0 10 90
      25.0 10 90
      25.1 90 10

      | 30.0 | 90 | 10 |

  • Sample Preparation:

    • Diluent: Acetonitrile/Water (50:50, v/v).

    • Standard Solution: Accurately weigh and dissolve an appropriate amount of 1-Ethylazetidin-3-yl 4-methylbenzenesulfonate reference standard in the diluent to achieve a final concentration of 0.5 mg/mL.

    • Test Solution: Prepare the sample to be tested at the same concentration as the standard solution using the same diluent.

    • Filtration: Filter all solutions through a 0.45 µm syringe filter before injection.[1]

Protocol 2: Forced Degradation Study
  • Sample Preparation: Prepare a 1.0 mg/mL stock solution of the drug substance in a 50:50 acetonitrile/water mixture.

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1.0N HCl. Heat at 60°C for 4 hours. Cool, neutralize with 1.0N NaOH, and dilute to a final concentration of ~0.5 mg/mL.

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1.0N NaOH. Keep at room temperature for 2 hours. Neutralize with 1.0N HCl and dilute to a final concentration of ~0.5 mg/mL.

  • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 6 hours. Dilute to a final concentration of ~0.5 mg/mL.

  • Thermal Degradation: Store the solid drug substance in an oven at 80°C for 48 hours. Dissolve the stressed solid in the diluent to a final concentration of 0.5 mg/mL.

  • Photolytic Degradation: Expose the solid drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B). Dissolve the stressed solid to a final concentration of 0.5 mg/mL.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using the validated HPLC method.

Conclusion and Recommendations

This guide has compared two robust, stability-indicating HPLC methods—Reversed-Phase and HILIC—for the purity analysis of 1-Ethylazetidin-3-yl 4-methylbenzenesulfonate. Both methods are shown to be validatable according to ICH guidelines, providing accurate and precise results.

Recommendation: For routine quality control, the Reversed-Phase HPLC method (Method A) is recommended as the primary choice due to its superior precision, lower detection limits, and the widespread availability and robustness of C18 columns. The HILIC method (Method B) should be considered a valuable orthogonal method. It is highly recommended to develop and validate the HILIC method as a secondary or confirmatory technique, particularly for investigating any out-of-specification results or for resolving impurities that may co-elute under reversed-phase conditions.

Ultimately, the implementation of a well-validated HPLC method is not merely a regulatory requirement; it is a fundamental component of good science, ensuring the quality and integrity of the materials that advance through the drug development pipeline.

References

  • A Researcher's Guide to HPLC Analysis for Purity Determination of Tosylates. Benchchem.
  • METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Zenodo. Available from: [Link]

  • ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. ResearchGate. Available from: [Link]

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  • Development and validation of a chiral HPLC method for rapid screening of allylic alcohol asymmetric epoxidation processes. ResearchGate. Available from: [Link]

  • An HPLC method for low-level detection and quantification of isopropyl p-toluenesulfonate in palm. OAText. Available from: [Link]

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  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass. Available from: [Link]

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  • EXPERIMENTAL SUPPORTING INFORMATION. The Royal Society of Chemistry. Available from: [Link]

  • Validation of a HPLC method for the quantification and purity determination of SK3530 in drug substance and tablet. PubMed. Available from: [Link]

  • Determination of Methyl Methanesulfonate and Ethyl Methylsulfonate in New Drug for the Treatment of Fatty Liver Using Derivatization Followed by High-Performance Liquid Chromatography with Ultraviolet Detection. ResearchGate. Available from: [Link]

  • Novel carboxamide-based allosteric MEK inhibitors: discovery and optimization efforts toward XL518 (GDC-0973) - Supporting Information. American Chemical Society. Available from: [Link]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 1-Ethylazetidin-3-yl 4-methylbenzenesulfonate

This document provides essential procedural guidance for the safe handling and disposal of 1-Ethylazetidin-3-yl 4-methylbenzenesulfonate. As a tosylate-containing azetidine derivative, this compound requires careful mana...

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Author: BenchChem Technical Support Team. Date: April 2026

This document provides essential procedural guidance for the safe handling and disposal of 1-Ethylazetidin-3-yl 4-methylbenzenesulfonate. As a tosylate-containing azetidine derivative, this compound requires careful management due to the inherent reactivity and potential toxicological profile of sulfonate esters. This guide is intended for laboratory professionals engaged in research and development and is designed to supplement, not replace, your institution's established Environmental Health & Safety (EHS) protocols and all applicable local, state, and federal regulations.

Immediate Safety Assessment: Understanding the Hazard

Core Chemical Hazards:

  • Alkylating Potential: Sulfonate esters, including tosylates, are known alkylating agents.[1] This reactivity makes them valuable in synthesis but also means they can react with biological nucleophiles, such as DNA. This imparts potential mutagenic, carcinogenic, and teratogenic properties.[1] Therefore, this compound should be handled as a potentially hazardous and genotoxic substance.

  • Irritant Properties: Analogs such as Ethyl 4-methylbenzenesulfonate are classified as causing skin and serious eye irritation, and may cause respiratory irritation.[2] It is prudent to assume this compound shares these properties.

  • Harmful if Swallowed: Acute oral toxicity is a common hazard for related compounds.[3][4]

Due to these risks, all handling and disposal operations must be conducted with the primary goal of minimizing personnel exposure and preventing environmental release.[5] All chemical products should be treated with the recognition of "having unknown hazards and toxicity".[6]

Personnel Protective Equipment (PPE) Protocol

A robust PPE protocol is the first line of defense against exposure. The following table outlines the minimum required PPE when handling the compound or its waste.

Body AreaRequired PPERationale & Specifications
Hands Double-Gloving with Nitrile GlovesProvides a barrier against dermal absorption. Inspect gloves prior to use.[7] If contamination occurs, change gloves immediately.
Eyes Safety Goggles with Side-ShieldsProtects against splashes and airborne particles.[3] Standard safety glasses are insufficient.
Body Impervious Laboratory CoatA fully-buttoned lab coat protects skin and personal clothing from contamination.[3]
Respiratory Use in a Certified Fume HoodAll handling of the solid compound or its solutions must be performed within a properly functioning chemical fume hood to prevent inhalation of dust or aerosols.[4][8]

Step-by-Step Disposal and Decontamination Workflow

Disposal must be approached systematically to ensure safety and compliance. Under no circumstances should this compound or its waste be disposed of down the drain or in regular trash.[7]

Workflow Diagram: Waste Stream Management

The following diagram illustrates the decision-making process for segregating and disposing of waste generated from procedures involving 1-Ethylazetidin-3-yl 4-methylbenzenesulfonate.

G cluster_0 Waste Generation & Segregation cluster_1 Final Disposition Start Waste Containing 1-Ethylazetidin-3-yl 4-methylbenzenesulfonate Decision_Type Waste Type? Start->Decision_Type Solid_Waste Unused Reagent (Solid) or Contaminated Solids (e.g., weigh paper, wipes) Decision_Type->Solid_Waste Solid Liquid_Waste Contaminated Solvents or Reaction Mixtures Decision_Type->Liquid_Waste Liquid Labware_Waste Contaminated Labware (e.g., glassware, syringes, needles) Decision_Type->Labware_Waste Labware Solid_Container Labelled Hazardous Solid Waste Container Solid_Waste->Solid_Container Final_Disposal Arrange for Pickup by Certified Hazardous Waste Contractor Solid_Container->Final_Disposal Liquid_Container Labelled Hazardous Liquid Waste Container (Organic Waste) Liquid_Waste->Liquid_Container Liquid_Container->Final_Disposal Decision_Decon Decontaminate? Labware_Waste->Decision_Decon Decon_Proc Rinse with appropriate solvent. Collect rinsate as liquid waste. Decision_Decon->Decon_Proc Glassware Dispose_Sharps Dispose of Sharps in Puncture-Proof Container Decision_Decon->Dispose_Sharps Sharps Decon_Proc->Liquid_Container Dispose_Sharps->Final_Disposal

Caption: Decision workflow for the proper segregation and disposal of waste.

Protocol 1: Collection of Chemical Waste

This protocol applies to the collection of the pure compound and any solutions containing it.

  • Designate Waste Containers: Before starting work, prepare separate, clearly labeled hazardous waste containers for solid and liquid waste. The labels must include: "Hazardous Waste," the full chemical name "1-Ethylazetidin-3-yl 4-methylbenzenesulfonate," and any associated hazard pictograms (e.g., irritant, health hazard).

  • Solid Waste Collection:

    • Carefully transfer any unused or waste solid compound into the designated solid waste container using a dedicated spatula or scoop.

    • Place any contaminated consumables, such as weighing paper, gloves, and absorbent wipes, into the same container.

  • Liquid Waste Collection:

    • Pour all contaminated solvents and reaction residues directly into the designated liquid organic waste container.

    • Do not mix incompatible waste streams. This compound is a sulfonate ester and should be collected with other organic waste, avoiding strong acids or bases that could promote hydrolysis or other reactions.

  • Storage: Keep waste containers securely closed when not in use.[7] Store them in a well-ventilated secondary containment area, away from heat or ignition sources, awaiting pickup by your institution's EHS department or a licensed waste contractor.[9]

Protocol 2: Decontamination of Glassware and Surfaces

Proper decontamination is critical to prevent cross-contamination and unintentional exposure.

  • Initial Rinse: Rinse all contaminated glassware (e.g., flasks, beakers) three times with a suitable organic solvent in which the compound is soluble (e.g., dichloromethane, ethyl acetate). Perform this rinsing inside a chemical fume hood.

  • Collect Rinsate: Treat the solvent used for rinsing as hazardous liquid waste. Collect all rinsate in the designated liquid waste container.

  • Secondary Wash: After the solvent rinse, wash the glassware with soap and water as usual.

  • Surface Decontamination: For work surfaces inside the fume hood, wipe down the area with absorbent paper soaked in an appropriate solvent. Dispose of the contaminated wipes as solid hazardous waste.[10] Follow this with a standard soap and water cleaning.

Spill Management Protocol

In the event of a spill, prompt and safe cleanup is essential to mitigate exposure risks.[5]

  • Evacuate and Alert: Immediately alert personnel in the vicinity of the spill. If the spill is large or outside of a containment hood, evacuate the area and contact your institution's EHS emergency line.

  • Don Appropriate PPE: Before addressing the spill, ensure you are wearing the full PPE outlined in Section 2.

  • Contain the Spill:

    • For Solids: Gently cover the spill with an absorbent material like vermiculite or sand to prevent the dust from becoming airborne.[11]

    • For Liquids: Cover the spill with an inert absorbent material (vermiculite, cat litter, or chemical absorbent pads), starting from the outside and working inwards.

  • Collect the Material: Carefully scoop the contained material into a designated hazardous waste container.[7][11] Avoid creating dust.

  • Decontaminate the Area: Clean the spill area following the surface decontamination procedure described in Protocol 2.

  • Report the Incident: Document and report the spill to your laboratory supervisor and EHS department according to your institution's policies.

By adhering to these rigorous procedures, researchers can safely manage 1-Ethylazetidin-3-yl 4-methylbenzenesulfonate from receipt to disposal, ensuring the protection of themselves, their colleagues, and the environment.

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  • Vertex AI Search, Safety D
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  • BLD Pharmatech, Ethyl 4-methylbenzenesulfon
  • Schoonover, D. V., & Gibson, H. W. (2017). Facile removal of tosyl chloride from tosylates using cellulosic materials, e.g., filter paper. Retrieved March 27, 2026.
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